3-(1H-indol-3-yl)-1-[4-(1H-indol-3-ylcarbonyl)piperazin-1-yl]propan-1-one
Description
The compound 3-(1H-indol-3-yl)-1-[4-(1H-indol-3-ylcarbonyl)piperazin-1-yl]propan-1-one features a propan-1-one backbone linked to two indole moieties: one at the 3-position of the propanone and another as a carbonyl-substituted piperazine group.
Key structural attributes include:
- Indole-3-yl group: Known for interactions with hydrophobic pockets in enzymes or receptors.
- Piperazine-propanone linkage: Provides rigidity and hydrogen-bonding sites via the carbonyl group.
- Bis-indole configuration: Enhances π-π stacking and electron-rich interactions.
Properties
IUPAC Name |
1-[4-(1H-indole-3-carbonyl)piperazin-1-yl]-3-(1H-indol-3-yl)propan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N4O2/c29-23(10-9-17-15-25-21-7-3-1-5-18(17)21)27-11-13-28(14-12-27)24(30)20-16-26-22-8-4-2-6-19(20)22/h1-8,15-16,25-26H,9-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJJZOMBBKIEWJX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(=O)CCC2=CNC3=CC=CC=C32)C(=O)C4=CNC5=CC=CC=C54 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1H-indol-3-yl)-1-[4-(1H-indol-3-ylcarbonyl)piperazin-1-yl]propan-1-one typically involves multi-step organic reactions. A common approach might include:
Formation of the Indole Moiety: Starting from a suitable precursor, such as an aniline derivative, the indole ring can be constructed via Fischer indole synthesis.
Piperazine Introduction: The piperazine ring can be introduced through nucleophilic substitution reactions.
Coupling Reactions: The final step often involves coupling the indole and piperazine units using reagents like carbodiimides or other coupling agents under controlled conditions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the indole moiety, using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions could be performed on the carbonyl group using agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.
Substitution: Alkyl halides, acyl chlorides, or sulfonyl chlorides under basic or acidic conditions.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield indole-3-carboxylic acid derivatives, while reduction could produce alcohols or amines.
Scientific Research Applications
3-(1H-indol-3-yl)-1-[4-(1H-indol-3-ylcarbonyl)piperazin-1-yl]propan-1-one could have various applications in scientific research, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studying its interactions with biological macromolecules.
Medicine: Potential therapeutic applications due to its structural similarity to known bioactive compounds.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action for this compound would depend on its specific interactions with molecular targets. Typically, compounds with indole and piperazine structures can interact with receptors, enzymes, or other proteins, modulating their activity. The exact pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Structural Variations and Functional Group Modifications
Table 1: Structural Comparison of Piperazine-Indole-Propanone Derivatives
Key Observations:
Piperazine Substitutions: Nitroimidazole groups (e.g., ) introduce electron-withdrawing effects, enhancing reactivity but reducing metabolic stability.
N-Methylation : Methylation of the indole nitrogen (e.g., ) may enhance metabolic stability by reducing oxidative deamination.
Physicochemical Properties
Table 2: Inferred Properties Based on Structural Features
- Lipophilicity : Chlorophenyl and nitroimidazole substitutions increase LogP, favoring CNS penetration but complicating aqueous solubility.
- Hydrogen-Bonding Capacity : The target compound’s dual indole NH groups and carbonyl oxygen enhance binding to polar targets like HDACs .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
